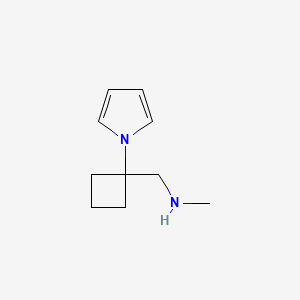
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . The presence of the 1,2,3-triazole ring suggests that it might have been synthesized using click chemistry, a powerful tool for generating complex molecules .
Molecular Structure Analysis
The molecule likely contains a six-membered piperidine ring with a 2-fluoroethyl group attached. The 1,2,3-triazole ring is likely connected to the piperidine ring, and the molecule is terminated with a carbaldehyde group .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The exact reactions this compound can undergo would depend on the reaction conditions and the other reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives generally have a high nitrogen content and can act as bases .Wissenschaftliche Forschungsanwendungen
Role in Drug Design
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” could potentially be used in the design of new drugs.
Pharmacological Applications
Piperidine derivatives have a wide range of biological activities . They have been used in established drugs and could potentially be used in the development of new pharmacological treatments.
Modulation of Methyl Modifying Enzymes
Compounds similar to “1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” have been found to be effective as agents that stimulate the activity of histone methyl modifying enzymes, including histone methylases and histone demethylases . These enzymes play a critical role in the regulation of gene expression in eukaryotes .
Role in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” could potentially be used in the development of these methods.
Biological Evaluation of Potential Drugs
The latest scientific advances in the discovery and biological evaluation of potential drugs often involve piperidine moiety . Therefore, “1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde” could potentially be used in these evaluations.
Role in the Synthesis of Biologically Active Piperidines
This compound could potentially be used as a substrate for the synthesis of biologically active piperidines .
Wirkmechanismus
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[1-(2-fluoroethyl)piperidin-4-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7-8,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPWGGXHGCOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)


![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)








![8-Ethyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1492580.png)
